Barasertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Barasertib is a small molecule inhibitor that targets a family of enzymes called Aurora kinases. These kinases play a critical role in cell division by regulating mitosis, the process by which a cell duplicates its genetic material and divides into two daughter cells []. Barasertib specifically inhibits Aurora B and Aurora C kinases, which are essential for chromosome segregation during mitosis [].

Potential for Cancer Treatment

Cancer cells are characterized by uncontrolled cell division. By inhibiting Aurora kinases, Barasertib disrupts mitosis, leading to cell death or cell cycle arrest in cancer cells []. This makes Barasertib a promising candidate for cancer treatment. Research is ongoing to evaluate its efficacy in various cancers, including:

- Acute Myeloid Leukemia (AML): Studies have shown that Barasertib can induce cell death in AML cells and improve survival in preclinical models []. Clinical trials are investigating its effectiveness in combination with other therapies for AML patients.

- Other Cancers: Barasertib is also being explored for its potential in treating other cancers such as colorectal cancer, non-small cell lung cancer, and ovarian cancer [, ].

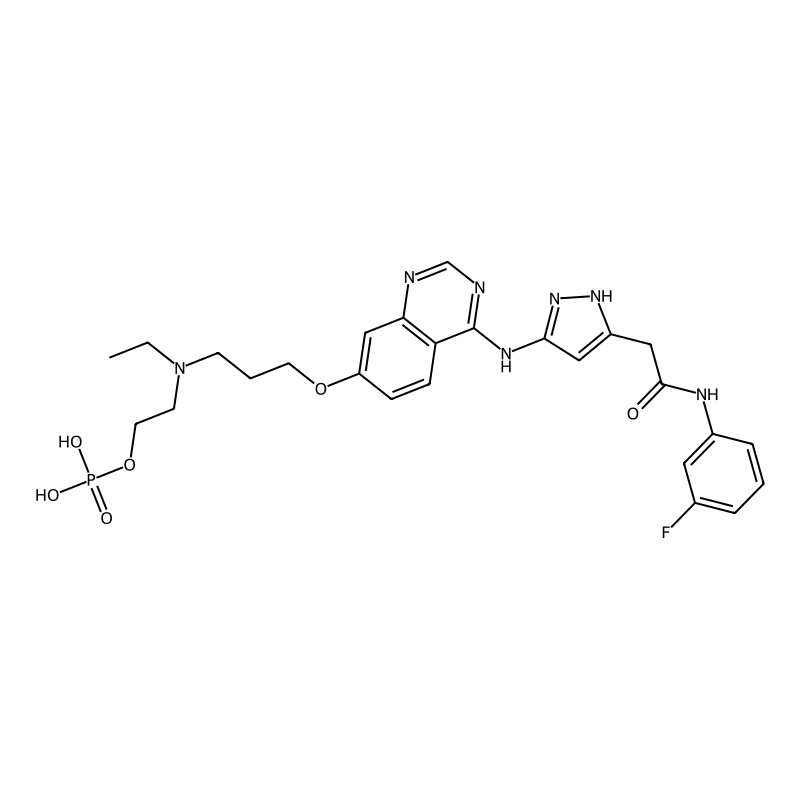

Barasertib, also known as AZD1152, is a potent small molecule inhibitor specifically targeting Aurora B kinase, a crucial enzyme in the regulation of mitosis. It is classified as a pro-drug, which means it is converted into its active form, barasertib-hydroxyquinazoline-pyrazol-aniline, upon administration. This conversion occurs rapidly through phosphatase-mediated cleavage in serum, allowing for enhanced therapeutic efficacy against various cancers, particularly acute myeloid leukemia and solid tumors .

- Barasertib acts by inhibiting Aurora B kinase, a critical regulator of cell mitosis (cell division) [, ].

- Aurora B kinase is responsible for ensuring proper chromosome segregation during cell division. By inhibiting this enzyme, Barasertib disrupts mitosis, leading to cell cycle arrest and ultimately cell death in cancer cells [].

- Studies suggest that tumors with high c-MYC expression, a gene involved in cell growth, may be particularly susceptible to Barasertib treatment [].

Barasertib primarily functions through reversible inhibition of Aurora B kinase, characterized by an inhibition constant (IC50) of approximately 0.37 nM. This high potency allows it to effectively disrupt normal mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves the binding of barasertib to the ATP-binding site of Aurora B kinase, preventing its activation and subsequent phosphorylation of target substrates essential for mitosis .

Key Reactions:- Conversion to Active Form:

- Inhibition Mechanism:

Barasertib exhibits significant biological activity against various cancer cell lines, particularly those associated with acute myeloid leukemia and solid tumors. In vitro studies demonstrate that treatment with barasertib leads to increased polyploidy and apoptotic cell death in cancer cells. The compound has shown effectiveness in inhibiting tumor growth in xenograft models derived from human cancers, including colorectal and lung cancers .

Effects Observed:- Induction of G2/M arrest

- Promotion of polyploidy (DNA content increase)

- Induction of apoptosis (nuclear fragmentation and condensation)

The synthesis of barasertib involves several chemical steps that yield the final product from simpler precursors. The process typically includes:

- Formation of the Hydroxyquinazoline Core: This involves cyclization reactions to create the core structure.

- Introduction of the Pyrazol Aniline Moiety: This step adds functional groups necessary for biological activity.

- Phosphorylation: The final product is phosphorylated to enhance solubility and bioavailability.

Specific synthetic routes can vary but generally follow established organic synthesis protocols for complex molecules .

Interaction studies have focused on understanding how barasertib affects various signaling pathways and its potential synergistic effects when combined with other treatments. Notably:

- Barasertib has shown enhanced cytotoxicity when used in combination with cytarabine in acute myeloid leukemia cells.

- The compound also interacts with other kinases, although its specificity for Aurora B kinase remains a focal point for therapeutic targeting .

Barasertib shares structural and functional similarities with several other kinase inhibitors. Here are some notable comparisons:

| Compound Name | Target Kinase | IC50 Value (nM) | Unique Features |

|---|---|---|---|

| Barasertib | Aurora B kinase | 0.37 | Selective for Aurora B; pro-drug form |

| AZD1152-HQPA | Aurora A/B/C kinases | 0.36 (A), 17 (C) | Broader spectrum but less selective than Barasertib |

| ZM447439 | Aurora B kinase | ~100 | Less potent than Barasertib |

| VX-680 | Aurora A/B kinases | ~50 | Non-selective; affects both Aurora A and B |

| MLN8237 | Aurora A kinase | ~10 | Selective for Aurora A; different target profile |

Uniqueness

Barasertib's unique profile as a highly selective inhibitor for Aurora B kinase distinguishes it from other compounds, making it a valuable candidate in targeted cancer therapies. Its pro-drug nature allows for efficient metabolism into an active form that exhibits potent anti-tumor activity .

Synthetic Routes and Reaction Schemes

The synthesis of Barasertib (Aurora kinase B inhibitor) involves a complex multi-step process centered around the construction of a pyrazoloquinazoline core structure with a phosphate prodrug functionality. The primary synthetic approach utilizes a convergent strategy that assembles the quinazoline heterocycle and pyrazole components before final phosphorylation to yield the clinically administered prodrug form [1] [2].

The initial synthetic route begins with 2-amino-4-fluorobenzoic acid as the starting material, which undergoes condensation with formamidine acetate in ethanol under reflux conditions to form 7-fluoroquinazolin-4(3H)-one. This reaction proceeds via nucleophilic attack of the amino group on the formamidine carbon, followed by cyclization and water elimination, achieving yields of 71-93% depending on reaction conditions and scale [1] [3].

The quinazoline intermediate then undergoes selective nucleophilic aromatic substitution with 3-(dimethylamino)propan-1-ol in the presence of potassium hydroxide base. This alkylation reaction, conducted at elevated temperatures (120-140°C), introduces the propoxy side chain that will later serve as the metabolically cleavable linker in the prodrug design. The reaction proceeds through deprotonation of the alcohol by the base, followed by nucleophilic displacement of the fluoride substituent [4].

A critical chlorination step converts the quinazolinone to the corresponding 4-chloroquinazoline using phosphorus oxychloride (POCl₃) in acetonitrile. This transformation requires careful temperature control (65-80°C) and monitoring to minimize formation of unwanted impurities. The use of POCl₃ instead of thionyl chloride represents an important optimization for large-scale synthesis, as it reduces impurity formation and provides more consistent yields [5].

The pyrazole component is introduced through nucleophilic substitution of the 4-chloroquinazoline with a tert-butyl (5-(2-aminoethyl)thiazol-2-yl)carbamate derivative. This coupling reaction utilizes diisopropylethylamine (DIPEA) as base in acetonitrile solvent, proceeding through initial formation of an imine intermediate followed by cyclization to establish the pyrazoloquinazoline framework [6].

Key Intermediates in Synthesis Pathway

The Barasertib synthesis pathway involves several critical intermediates that require careful handling and purification to ensure final product quality. The 7-fluoroquinazolin-4(3H)-one intermediate represents the first major heterocyclic building block, obtained with high purity through recrystallization from ethanol. This compound's stability and ease of purification make it suitable for large-scale preparation and storage [7].

The 3-((4-chloroquinazolin-7-yl)oxy)-N,N-dimethylpropan-1-amine intermediate formed after chlorination is particularly reactive and unstable. This compound undergoes hydrolysis readily at both acidic (pH ≤ 3) and basic (pH ≥ 10) conditions, necessitating immediate use in subsequent reactions. The instability is attributed to the electrophilic nature of the 4-chloroquinazoline system, which makes it susceptible to nucleophilic attack by water [8].

Barasertib-HQPA (hydroxyquinazoline pyrazol anilide) represents the active pharmaceutical metabolite that is generated in vivo through rapid phosphatase-mediated hydrolysis of the phosphate prodrug. This compound exhibits potent Aurora B kinase inhibition with an IC₅₀ of 0.37 nM and serves as the ultimate active species responsible for the therapeutic effects [9] [10].

The phosphate prodrug intermediate contains the full pyrazoloquinazoline structure protected with a phosphate ester functionality. This design improves water solubility and enables intravenous administration while providing rapid conversion to the active form through endogenous phosphatases. The phosphate group is typically introduced using phosphorylation reagents under mild basic conditions to avoid decomposition of the sensitive heterocyclic core [11].

Industrial Scale Production Considerations

Scale-up of Barasertib synthesis from laboratory to industrial production requires careful optimization of reaction conditions, purification methods, and safety protocols. The transition from milligram to kilogram-scale synthesis presents several challenges including heat transfer limitations, mixing efficiency, and impurity control [12].

Heat Transfer and Temperature Control: The chlorination reaction using POCl₃ is highly exothermic and requires efficient cooling systems to maintain temperature control during scale-up. Industrial reactors must be equipped with adequate heat exchange capacity to handle the heat generation, particularly during quenching with aqueous base solutions. Temperature excursions can lead to significant impurity formation and reduced yields [13].

Solvent Recovery and Environmental Considerations: Large-scale production requires implementation of solvent recovery systems for economic and environmental reasons. The synthesis employs significant quantities of acetonitrile, dichloromethane, and ethanol, which must be recovered and recycled. Continuous extraction processes have been developed for isolation of poorly soluble intermediates, reducing overall solvent consumption [14].

Impurity Control and Process Monitoring: Formation of dimeric impurities during the pyrazole coupling reaction becomes more pronounced at larger scales due to concentration effects and extended reaction times. In-process monitoring using HPLC analysis is essential to optimize reaction conditions and minimize impurity levels. The use of diisopropylethylamine instead of triethylamine or potassium carbonate significantly reduces formation of these unwanted byproducts [15].

Crystallization and Purification Optimization: The final purification step has been optimized to eliminate column chromatography requirements through development of selective crystallization procedures. Recrystallization from acetonitrile/methanol mixtures provides material of sufficient purity (>97%) for pharmaceutical use while being suitable for large-scale implementation [16].

Quality Control Parameters and Analytical Methods

Quality control of Barasertib synthesis requires comprehensive analytical testing to ensure chemical purity, structural integrity, and absence of harmful impurities. High-performance liquid chromatography (HPLC) with ultraviolet detection serves as the primary method for chemical purity determination, utilizing gradient elution with trifluoroacetic acid-modified mobile phases to achieve optimal separation of the product from synthetic impurities [17].

Chemical Purity Analysis: HPLC methods employ reverse-phase C18 columns with acetonitrile/water gradients containing 0.1% trifluoroacetic acid. The method achieves baseline separation of Barasertib from potential synthetic impurities including unreacted starting materials, dimeric byproducts, and hydrolysis products. Typical specifications require ≥99.0% chemical purity for pharmaceutical-grade material [18].

Related Substances Testing: LC-MS/MS analysis is employed for identification and quantification of related substances, particularly process-related impurities formed during synthesis. Key impurities monitored include pseudo-dimeric compounds (m/z 688.4), desfluoroaniline metabolites, and oxidative degradation products. Total related substances are typically limited to ≤1.0% for drug substance specifications [19].

Water Content and Residual Solvents: Karl Fischer titration determines water content, which must be controlled to prevent hydrolysis of the phosphate ester functionality. Gas chromatography with flame ionization detection (GC-FID) quantifies residual solvents according to ICH guidelines, with particular attention to acetonitrile, dichloromethane, and methanol levels [20].

Phosphate Ester Stability: The stability of the phosphate prodrug functionality is monitored using ³¹P NMR spectroscopy and HPLC analysis. The prodrug must demonstrate adequate stability under storage conditions while maintaining rapid conversion to the active metabolite in biological media. Forced degradation studies under various pH, temperature, and oxidative conditions help establish appropriate storage specifications [21].

Polymorphic Form Analysis: X-ray powder diffraction (XRPD) is employed to confirm the solid-state form of the final product, as different polymorphs can exhibit varying dissolution rates and bioavailability. The stable Form I polymorph is typically specified for pharmaceutical use, requiring characteristic diffraction peaks at specific 2θ angles [22].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

Other CAS

Wikipedia

Dates

2: Bushby N, Bergin J, Harding J. [(14) C]-AZD1152 drug substance manufacture: challenges of an IV-infusion dosed human mass balance study in patients. J Labelled Comp Radiopharm. 2016 May 30;59(6):250-4. doi: 10.1002/jlcr.3376. PubMed PMID: 27169761.

3: Ghanizadeh-Vesali S, Zekri A, Zaker F, Zaghal A, Yousefi M, Alimoghaddam K, Ghavamzadeh A, Ghaffari SH. Significance of AZD1152 as a potential treatment against Aurora B overexpression in acute promyelocytic leukemia. Ann Hematol. 2016 Jun;95(7):1031-42. doi: 10.1007/s00277-016-2670-6. Epub 2016 Apr 19. PubMed PMID: 27091351.

4: Zekri A, Ghaffari SH, Yaghmaie M, Estiar MA, Alimoghaddam K, Modarressi MH, Ghavamzadeh A. Inhibitor of Aurora Kinase B Induces Differentially Cell Death and Polyploidy via DNA Damage Response Pathways in Neurological Malignancy: Shedding New Light on the Challenge of Resistance to AZD1152-HQPA. Mol Neurobiol. 2016 Apr;53(3):1808-23. doi: 10.1007/s12035-015-9139-9. Epub 2015 Mar 11. PubMed PMID: 25752998.

5: Collins GP, Eyre TA, Linton KM, Radford J, Vallance GD, Soilleux E, Hatton C. A phase II trial of AZD1152 in relapsed/refractory diffuse large B-cell lymphoma. Br J Haematol. 2015 Sep;170(6):886-90. doi: 10.1111/bjh.13333. Epub 2015 Feb 26. PubMed PMID: 25721307.

6: Zekri A, Ghaffari SH, Ghanizadeh-Vesali S, Yaghmaie M, Salmaninejad A, Alimoghaddam K, Modarressi MH, Ghavamzadeh A. AZD1152-HQPA induces growth arrest and apoptosis in androgen-dependent prostate cancer cell line (LNCaP) via producing aneugenic micronuclei and polyploidy. Tumour Biol. 2015 Feb;36(2):623-32. doi: 10.1007/s13277-014-2664-8. Epub 2014 Oct 3. PubMed PMID: 25277659.

7: Kantarjian HM, Sekeres MA, Ribrag V, Rousselot P, Garcia-Manero G, Jabbour EJ, Owen K, Stockman PK, Oliver SD. Phase I study assessing the safety and tolerability of barasertib (AZD1152) with low-dose cytosine arabinoside in elderly patients with AML. Clin Lymphoma Myeloma Leuk. 2013 Oct;13(5):559-67. doi: 10.1016/j.clml.2013.03.019. Epub 2013 Jun 10. PubMed PMID: 23763917; PubMed Central PMCID: PMC3775947.

8: Kantarjian HM, Martinelli G, Jabbour EJ, Quintás-Cardama A, Ando K, Bay JO, Wei A, Gröpper S, Papayannidis C, Owen K, Pike L, Schmitt N, Stockman PK, Giagounidis A; SPARK-AML1 Investigators. Stage I of a phase 2 study assessing the efficacy, safety, and tolerability of barasertib (AZD1152) versus low-dose cytosine arabinoside in elderly patients with acute myeloid leukemia. Cancer. 2013 Jul 15;119(14):2611-9. doi: 10.1002/cncr.28113. Epub 2013 Apr 19. PubMed PMID: 23605952; PubMed Central PMCID: PMC4132839.

9: Ma YX, Li XZ. [Effect of aurora kinase B inhibitor AZD1152 in the treatment of cisplatin-resistant ovarian carcinoma]. Zhonghua Fu Chan Ke Za Zhi. 2013 Jan;48(1):46-50. Chinese. PubMed PMID: 23531251.

10: Ma Y, Weimer J, Fredrik R, Adam-Klages S, Sebens S, Caliebe A, Hilpert F, Eckmann-Scholz C, Arnold N, Schem C. Aurora kinase inhibitor AZD1152 has an additional effect of platinum on a sequential application at the human ovarian cancer cell line SKOV3. Arch Gynecol Obstet. 2013 Jul;288(1):173-82. doi: 10.1007/s00404-013-2719-x. Epub 2013 Feb 7. PubMed PMID: 23389245.

11: Dennis M, Davies M, Oliver S, D'Souza R, Pike L, Stockman P. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia. Cancer Chemother Pharmacol. 2012 Sep;70(3):461-9. doi: 10.1007/s00280-012-1939-2. Epub 2012 Aug 4. PubMed PMID: 22864876; PubMed Central PMCID: PMC3428523.

12: Schwartz GK, Carvajal RD, Midgley R, Rodig SJ, Stockman PK, Ataman O, Wilson D, Das S, Shapiro GI. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors. Invest New Drugs. 2013 Apr;31(2):370-80. doi: 10.1007/s10637-012-9825-7. Epub 2012 Jun 2. PubMed PMID: 22661287.

13: Löwenberg B, Muus P, Ossenkoppele G, Rousselot P, Cahn JY, Ifrah N, Martinelli G, Amadori S, Berman E, Sonneveld P, Jongen-Lavrencic M, Rigaudeau S, Stockman P, Goudie A, Faderl S, Jabbour E, Kantarjian H. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia. Blood. 2011 Dec 1;118(23):6030-6. doi: 10.1182/blood-2011-07-366930. Epub 2011 Oct 5. PubMed PMID: 21976672; PubMed Central PMCID: PMC4186639.

14: Keizer RJ, Zandvliet AS, Beijnen JH, Schellens JH, Huitema AD. Two-stage model-based design of cancer phase I dose escalation trials: evaluation using the phase I program of barasertib (AZD1152). Invest New Drugs. 2012 Aug;30(4):1519-30. doi: 10.1007/s10637-011-9694-5. Epub 2011 May 28. PubMed PMID: 21626115; PubMed Central PMCID: PMC3388254.

15: Tsuboi K, Yokozawa T, Sakura T, Watanabe T, Fujisawa S, Yamauchi T, Uike N, Ando K, Kihara R, Tobinai K, Asou H, Hotta T, Miyawaki S. A Phase I study to assess the safety, pharmacokinetics and efficacy of barasertib (AZD1152), an Aurora B kinase inhibitor, in Japanese patients with advanced acute myeloid leukemia. Leuk Res. 2011 Oct;35(10):1384-9. doi: 10.1016/j.leukres.2011.04.008. Epub 2011 May 11. PubMed PMID: 21565405.

16: Mori N, Ishikawa C, Senba M, Kimura M, Okano Y. Effects of AZD1152, a selective Aurora B kinase inhibitor, on Burkitt's and Hodgkin's lymphomas. Biochem Pharmacol. 2011 May 1;81(9):1106-15. doi: 10.1016/j.bcp.2011.02.010. Epub 2011 Mar 1. Erratum in: Biochem Pharmacol. 2011 Nov 1;82(9):1252. PubMed PMID: 21371446.

17: Azzariti A, Bocci G, Porcelli L, Fioravanti A, Sini P, Simone GM, Quatrale AE, Chiarappa P, Mangia A, Sebastian S, Del Bufalo D, Del Tacca M, Paradiso A. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer. Br J Cancer. 2011 Mar 1;104(5):769-80. doi: 10.1038/bjc.2011.21. Epub 2011 Feb 8. PubMed PMID: 21304529; PubMed Central PMCID: PMC3048212.

18: Moroz MA, Kochetkov T, Cai S, Wu J, Shamis M, Nair J, de Stanchina E, Serganova I, Schwartz GK, Banerjee D, Bertino JR, Blasberg RG. Imaging colon cancer response following treatment with AZD1152: a preclinical analysis of [18F]fluoro-2-deoxyglucose and 3'-deoxy-3'-[18F]fluorothymidine imaging. Clin Cancer Res. 2011 Mar 1;17(5):1099-110. doi: 10.1158/1078-0432.CCR-10-1430. Epub 2011 Jan 18. PubMed PMID: 21245090; PubMed Central PMCID: PMC3079195.

19: Niermann KJ, Moretti L, Giacalone NJ, Sun Y, Schleicher SM, Kopsombut P, Mitchell LR, Kim KW, Lu B. Enhanced radiosensitivity of androgen-resistant prostate cancer: AZD1152-mediated Aurora kinase B inhibition. Radiat Res. 2011 Apr;175(4):444-51. doi: 10.1667/RR2317.1. Epub 2011 Jan 11. PubMed PMID: 21222513; PubMed Central PMCID: PMC3133747.

20: Libertini S, Abagnale A, Passaro C, Botta G, Barbato S, Chieffi P, Portella G. AZD1152 negatively affects the growth of anaplastic thyroid carcinoma cells and enhances the effects of oncolytic virus dl922-947. Endocr Relat Cancer. 2011 Jan 13;18(1):129-41. doi: 10.1677/ERC-10-0234. Print 2011 Feb. PubMed PMID: 21071467.